molecular formula C14H25NO11 B12066330 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose

Katalognummer: B12066330
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: IXWNIYCPCRHGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose typically involves multiple steps, including glycosylation reactions. The process begins with the preparation of the monosaccharide units, followed by their coupling through glycosidic bonds. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems. These methods ensure the large-scale production of the compound with high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose is unique due to its specific glycosidic linkages and functional groups, which confer distinct biological and chemical properties. Its ability to participate in various biochemical processes and its potential therapeutic applications set it apart from similar compounds.

Eigenschaften

Molekularformel

C14H25NO11

Molekulargewicht

383.35 g/mol

IUPAC-Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)

InChI-Schlüssel

IXWNIYCPCRHGAE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.